3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one
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Overview
Description
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromen-2-one core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the chromen-2-one core produces dihydro derivatives .
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its structural features.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-9-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]-9H-purine-6-carboxamide: This compound shares the dimethoxyphenyl and piperazine moieties but has a different core structure.
Olanzapine N-oxide: This compound contains a piperazine ring and is used as an antipsychotic agent.
Uniqueness
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts specific biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-15-17-7-8-20(27)19(14-26-11-9-25(2)10-12-26)23(17)31-24(28)22(15)18-6-5-16(29-3)13-21(18)30-4/h5-8,13,27H,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTQRLOAILEKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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